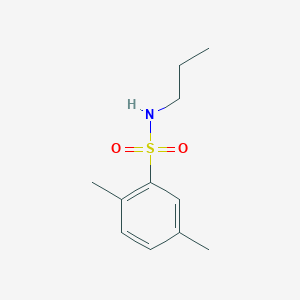

2,5-dimethyl-N-propylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-propylbenzene-1-sulfonamide typically involves the sulfonation of 2,5-dimethyl-N-propylbenzene with sulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonamide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dimethyl-N-propylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidative conditions.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted sulfonamides.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have highlighted the potential of sulfonamide compounds, including 2,5-dimethyl-N-propylbenzene-1-sulfonamide, as inhibitors of bacterial enzymes. For instance, this compound has been tested for its ability to synergize with meropenem against metallo-β-lactamase-producing bacteria, although it did not restore the antibiotic's efficacy in all cases . The exploration of such compounds is crucial for developing new antibiotics amid rising antibiotic resistance.

Inhibition of Trypanosoma brucei N-Myristoyltransferase

The compound has been investigated as a potential inhibitor of N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of African sleeping sickness. Modifications to the sulfonamide structure have been shown to enhance blood-brain barrier penetration, which is essential for treating both hemolymphatic and central nervous system stages of the disease . The lead compound DDD85646 demonstrated potent activity against T. brucei and was fully curative in mouse models at specific dosages.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of sulfonamides has revealed that specific modifications can lead to enhanced biological activity. For example, alterations that reduce polar surface area have been linked to improved central nervous system exposure . Such insights are critical for optimizing drug candidates derived from this compound.

Case Studies and Research Findings

Potential Future Applications

The ongoing research into sulfonamides suggests several promising avenues for future applications:

- Drug Development : Continued optimization of sulfonamide derivatives could lead to new treatments for infectious diseases.

- Biochemical Research : The compound's ability to inhibit specific enzymes makes it a valuable tool in biochemical assays.

- Therapeutic Targeting : Further exploration may reveal additional therapeutic targets beyond those currently identified.

Mecanismo De Acción

The mechanism of action of 2,5-dimethyl-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This mechanism is similar to that of other sulfonamide-based drugs, which act by interfering with essential biological processes in microorganisms or human cells .

Comparación Con Compuestos Similares

Similar Compounds

- 2,5-Dimethyl-N-methylbenzene-1-sulfonamide

- 2,5-Dimethyl-N-ethylbenzene-1-sulfonamide

- 2,5-Dimethyl-N-butylbenzene-1-sulfonamide

Uniqueness

2,5-Dimethyl-N-propylbenzene-1-sulfonamide is unique due to its specific alkyl chain length and substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, distinguishing it from other similar compounds .

Actividad Biológica

2,5-Dimethyl-N-propylbenzene-1-sulfonamide (CAS Number: 257953-10-9) is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

This compound features a sulfonamide group that allows it to mimic natural substrates, facilitating interactions with specific enzymes and receptors. This mimicry can lead to the inhibition of enzyme activity or blocking of receptor binding, a mechanism similar to other sulfonamide-based drugs .

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which can affect its biological activity. For instance:

- Oxidation : Can convert the compound into sulfonic acids.

- Reduction : Can transform the sulfonamide group into an amine.

- Substitution : Allows for the introduction of different functional groups.

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial activities. A study focused on its inhibition of human carbonic anhydrases (hCAs), which are crucial for various physiological processes. The compound was evaluated against hCAs I, II, IX, and XII, showing promising inhibitory effects .

Enzyme Inhibition

The compound's ability to inhibit enzymes suggests potential applications in drug development. Its structural features may influence its binding affinity to various biological targets. For example, it has been investigated for its role in inhibiting carbonic anhydrases, which are involved in acid-base balance and fluid secretion .

Structure-Activity Relationship (SAR)

A comprehensive SAR study highlighted the importance of specific structural features in determining the biological activity of sulfonamides. Variations in alkyl chain length and substitution patterns significantly influenced their efficacy against microbial strains .

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Inhibitory on hCAs | Potential for drug development |

| 2,5-Dimethyl-N-methylbenzene-1-sulfonamide | Moderate activity | Less effective than propyl derivative |

| 2,5-Dimethyl-N-butylbenzene-1-sulfonamide | Variable activity | Longer chain may alter binding |

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of related compounds. For instance, studies on n-propylbenzene (a structural analogue) indicated minimal toxicity at certain doses in animal models. These findings can provide insights into the safety of this compound .

Propiedades

IUPAC Name |

2,5-dimethyl-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-4-7-12-15(13,14)11-8-9(2)5-6-10(11)3/h5-6,8,12H,4,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXQEIXUBGNNCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=CC(=C1)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.